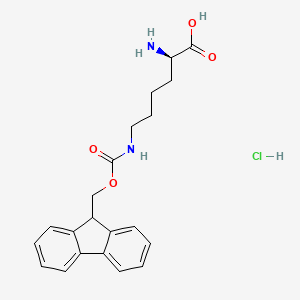

(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

描述

(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride (CAS: 139262-23-0) is a protected lysine derivative widely used in peptide synthesis. Its molecular formula is C21H25ClN2O4 (molecular weight: 404.89 g/mol), featuring an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino position and a free ε-amino group, which is protonated as a hydrochloride salt . This compound is soluble in dimethylformamide (DMF) and is employed in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile deprotection properties. Its primary applications include the production of peptides, biochemicals, and pharmaceutical intermediates .

属性

IUPAC Name |

(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLVUEJQCVSAGF-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367272-52-4 | |

| Record name | D-Lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367272-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Stepwise Protection of Amino Groups

The compound’s synthesis begins with L-lysine, where the ε-amino group is selectively protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The α-amino group remains unprotected until the final hydrochloride salt formation. Key steps include:

-

Selective ε-Amino Protection :

L-Lysine is suspended in a 1:1 mixture of water and dioxane. Sodium carbonate adjusts the pH to 9–10, deprotonating the ε-amino group (pKa ~10.5) while leaving the α-amino group (pKa ~8.9) protonated. Fmoc-Cl (1.1 eq) is added dropwise at 0°C, and the reaction proceeds for 4–6 hours. This selectivity ensures minimal racemization at the α-carbon. -

Acidification and Isolation :

Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, precipitating the Fmoc-protected lysine. Filtration and washing with cold water yield a crude product with ~85% purity.

Hydrochloride Salt Formation

The α-amino group is protonated by dissolving the Fmoc-protected lysine in anhydrous dioxane and treating it with concentrated HCl (2 eq) at room temperature. Solvent evaporation under reduced pressure yields the hydrochloride salt as a white crystalline solid (95% recovery).

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Solvents | Temperature | Time | Yield |

|---|---|---|---|---|

| ε-Amino Protection | Fmoc-Cl, Na₂CO₃, H₂O/Dioxane | 0°C → RT | 4–6h | 85% |

| Hydrochloride Formation | HCl, Dioxane | RT | 1h | 95% |

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance efficiency. Fmoc-Cl and L-lysine are introduced into a tubular reactor with a residence time of 10–15 minutes. Real-time pH monitoring ensures optimal deprotonation of the ε-amino group, achieving 90% conversion in a single pass.

High-Throughput Purification

Automated flash chromatography systems using C18-modified silica gel resolve unreacted Fmoc-Cl and lysine byproducts. A gradient of acetonitrile/water (0.1% TFA) elutes the target compound at 12–14 minutes, achieving 99% purity.

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Cycle Time | 8h | 2h |

| Annual Capacity | 10 kg | 500 kg |

| Purity | 98% | 99.5% |

Purification and Characterization Techniques

Crystallization Optimization

The hydrochloride salt is recrystallized from ethyl acetate/hexane (3:1), yielding needle-like crystals. Differential scanning calorimetry (DSC) reveals a sharp melting point at 174°C, confirming crystalline homogeneity.

Analytical Validation

Table 3: Key Analytical Parameters

| Technique | Critical Parameters | Result |

|---|---|---|

| HPLC | Retention Time | 12.5 min |

| ¹H NMR | α-Amino Proton | δ 8.34 (s, 1H) |

| Melting Point | DSC | 174°C |

Optimization Strategies for Yield and Purity

Racemization Mitigation

Racemization at the α-carbon is minimized by:

化学反应分析

Types of Reactions:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid and fluorenylmethanol.

Common Reagents and Conditions:

Piperidine in DMF: Used for deprotection of the Fmoc group.

EDC or DIC: Used for peptide coupling reactions.

Acidic or Basic Hydrolysis: Used for breaking down the compound into its constituent parts.

Major Products Formed:

Peptides: Formed through coupling reactions with other amino acids.

Amino Acids and Fluorenylmethanol: Formed through hydrolysis reactions.

科学研究应用

Chemistry:

Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its ability to protect the amino group during reactions.

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Biology:

Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

Bioconjugation: Employed in the attachment of peptides to other biomolecules for research purposes.

Medicine:

Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

Diagnostic Tools: Incorporated into diagnostic assays for the detection of specific proteins or peptides.

Industry:

Biotechnology: Applied in the production of recombinant proteins and enzymes.

Pharmaceuticals: Used in the large-scale synthesis of peptide-based pharmaceuticals.

作用机制

The mechanism of action of (2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be incorporated into a growing peptide chain. Upon completion of the synthesis, the Fmoc group is removed to yield the free peptide.

相似化合物的比较

Comparison with Structural Analogs

Dde-Lys(Fmoc)-OH (CAS: V1089)

- Structure: Contains both Fmoc (α-amino) and Dde (4,4-dimethyl-2,6-dioxocyclohexylideneethyl, ε-amino) protecting groups.

- Applications : The Dde group is acid-stable but cleavable by hydrazine , enabling orthogonal protection strategies in SPPS. This dual protection allows sequential deprotection for selective side-chain modifications .

- Key Difference: Unlike the hydrochloride salt form of the target compound, Dde-Lys(Fmoc)-OH lacks a protonated ε-amino group, altering its solubility and reactivity in peptide coupling reactions .

Fmoc-Lys(Trt)-OH (CAS: 111061-54-2)

- Structure: Features Fmoc (α-amino) and trityl (Trt) (ε-amino) groups.

- Applications : The Trt group provides steric protection and is removed under mild acidic conditions (e.g., 1% trifluoroacetic acid). This makes it suitable for synthesizing peptides requiring acid-sensitive side-chain protections .

- Key Difference : The Trt group’s bulkiness can hinder coupling efficiency compared to the smaller hydrochloride salt in the target compound .

(2S)-6-(Carbamoylamino)-2-(Fmoc-amino)hexanoic acid (CAS: 201485-17-8)

- Structure : Contains a carbamoyl modification on the lysine side chain.

- Applications : Used to introduce urea linkages or stabilize amide bonds in peptides. The carbamoyl group enhances hydrogen-bonding interactions in target biomolecules .

- Key Difference: The carbamoyl group alters the side chain’s polarity and solubility compared to the unmodified ε-amino group in the target compound .

Comparison with Click Chemistry Derivatives

PrK [(S)-2-Amino-6-((prop-2-ynyloxy)carbonylamino)hexanoic acid]

- Structure : Contains a propargyloxy group for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Applications: Enables site-specific bioconjugation in bioorthogonal chemistry. Used to label proteins or track biofilm formation in Pseudomonas aeruginosa .

- Key Difference: The propargyl group introduces alkyne reactivity absent in the target compound, expanding its utility in imaging and diagnostics .

AzCK [(S)-2-Amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid]

- Structure : Features an azide group for strain-promoted azide-alkyne cycloaddition (SPAAC).

- Applications : Used in live-cell labeling without toxic copper catalysts. Compatible with fluorescent tags like tetramethylrhodamine .

- Key Difference: The azide functionality contrasts with the inert ε-amino group in the target compound, enabling "click" applications .

Comparison with Schiff Base Derivatives

Schiff bases derived from lysine (e.g., SB-1, SB-2, SB-3 ) are used as corrosion inhibitors:

| Compound | Structure Modification | Application |

|---|---|---|

| SB-1 | 2-hydroxybenzylidene | Inhibits metal corrosion in HCl |

| SB-2 | 4-methoxybenzylidene | Enhanced adsorption on metal surfaces |

| SB-3 | 4-dimethylaminobenzylidene | Improves inhibition efficiency |

- Key Difference : These compounds form chelating complexes with metals , unlike the target compound, which lacks a reactive imine group .

Comparison with Maillard Reaction Products

Furosine Hydrochloride (CAS: N/A)

- Structure : Contains a furoyl-methyl group on the lysine side chain.

- Applications : Serves as a marker for heat-treated foods (e.g., milk powder) to assess nutritional quality loss during processing .

- Key Difference: The furoyl group arises from non-enzymatic glycation, distinguishing it from synthetically modified lysine derivatives like the target compound .

Data Table: Structural and Functional Comparison

| Compound Name (CAS) | Molecular Weight | Protecting/Functional Groups | Solubility | Key Applications |

|---|---|---|---|---|

| Target Compound (139262-23-0) | 404.89 | Fmoc (α), HCl (ε) | DMF | Peptide synthesis |

| Dde-Lys(Fmoc)-OH (V1089) | ~500 (est.) | Fmoc (α), Dde (ε) | DMF, DCM | Orthogonal SPPS |

| Fmoc-Lys(Trt)-OH (111061-54-2) | ~665 (est.) | Fmoc (α), Trt (ε) | DMF | Acid-sensitive synthesis |

| PrK (N/A) | ~285 (est.) | Propargyloxy | Aqueous buffers | Bioorthogonal labeling |

| Furosine HCl (N/A) | ~280 (est.) | Furoyl-methyl | Water, DMF | Food quality analysis |

生物活性

Overview

(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid; hydrochloride, commonly referred to as Fmoc-Lys(Me)2-OH HCl, is a complex organic compound with significant implications in biochemical research and peptide synthesis. This compound is a derivative of lysine, characterized by the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis by preventing unwanted side reactions during the formation of peptide bonds.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 336.80 g/mol. The presence of the Fmoc group enhances its lipophilicity, which potentially improves membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 336.80 g/mol |

| CAS Number | 252049-10-8 |

The primary biological activity of (2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is linked to its role as a building block in solid-phase peptide synthesis (SPPS). During SPPS, this compound is incorporated into growing peptide chains, facilitating the formation of biologically active peptides. This incorporation is crucial for generating peptides that may exhibit therapeutic properties, including enzyme inhibition and receptor modulation.

Research Findings

- Peptide Synthesis : The compound has been extensively used in peptide synthesis, allowing for the creation of complex peptide structures that can serve as potential therapeutic agents. The Fmoc group enables easy removal under mild basic conditions, making it a preferred choice in synthetic chemistry.

- Biochemical Pathways : The methylation of lysine residues, a process in which this compound is involved, influences various cellular processes including gene expression and cell signaling pathways. This methylation is critical for regulating histone modifications, which play a significant role in epigenetic regulation.

- Potential Therapeutic Applications : Preliminary studies suggest that compounds with similar structures may exhibit significant pharmacological properties. For instance, derivatives have shown potential roles in treating cancer and neurodegenerative disorders due to their ability to interact with biological targets such as receptors and enzymes.

Study on Peptide Derivatives

A study investigated the use of Fmoc-Lys(Me)2-OH HCl in synthesizing peptide derivatives designed to inhibit specific enzymes involved in cancer progression. The results indicated that peptides synthesized with this compound exhibited enhanced binding affinity to target enzymes compared to those synthesized without it.

Methylation Effects on Gene Expression

Research has demonstrated that peptides containing methylated lysine residues can significantly influence gene expression profiles in various cell lines. This effect underscores the importance of (2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid in studying epigenetic mechanisms.

常见问题

Q. What are the key steps for synthesizing (2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride, and how can racemization be minimized during coupling reactions?

- Methodological Answer : Synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the lysine side chain. The carboxyl group is activated using coupling reagents like HATU or HOBt/DIC in anhydrous solvents (e.g., DMF). Racemization is minimized by maintaining low temperatures (0–4°C), using sterically hindered bases (e.g., DIPEA), and avoiding prolonged reaction times . For the hydrochloride salt form, post-synthetic treatment with HCl in a controlled solvent system (e.g., dioxane/water) is critical .

Q. How should researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to assess purity. MALDI-TOF mass spectrometry confirms molecular weight ([M+H]+ expected at ~465.5 Da). NMR (1H and 13C) in DMSO-d6 or CDCl3 verifies stereochemistry, particularly the (2R) configuration, by analyzing coupling constants and chemical shifts of the α-carbon and fluorenyl protons .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Desiccate to avoid moisture-induced degradation. Solutions in DMF should be used within 48 hours to prevent solvent decomposition .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) when using this compound as a building block?

- Methodological Answer : Pre-activate the amino acid with HATU/DIPEA (1:2 molar ratio) in DMF for 5 minutes before adding to the resin. Monitor coupling completion via Kaiser test (ninhydrin) or Bromophenol Blue assay . For sterically challenging sequences, microwave-assisted synthesis (50°C, 10–20 W) enhances reaction rates without racemization .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

Q. How does the hydrochloride salt form impact bioactivity in peptide-drug conjugates?

- Methodological Answer : The hydrochloride counterion improves solubility in polar solvents, enhancing bioavailability. However, in non-polar environments (e.g., lipid bilayers), the free base form may be preferable. Compare bioactivity using SPR (surface plasmon resonance) or cell-based assays (e.g., IC50 in cancer cell lines) for both salt and free base forms .

Q. What strategies mitigate side reactions during Fmoc deprotection?

- Methodological Answer : Use 20% piperidine in DMF for deprotection, limiting exposure to ≤10 minutes to prevent β-elimination. Add 0.1 M HOBt to scavenge reactive intermediates. For acid-sensitive sequences, replace piperidine with DBU (1,8-diazabicycloundec-7-ene) at lower concentrations (2% v/v) .

Data Contradiction Analysis

Q. Why do some studies report lower yields in SPPS when incorporating this compound?

- Analysis : Yield discrepancies often stem from resin loading density and steric hindrance . Lower loading (0.2–0.4 mmol/g) improves accessibility. For bulky residues, switch to Wang resin (acid-labile) instead of Rink amide resin. Validate via LC-MS/MS to identify truncated sequences .

Q. How should researchers address conflicting stability data under varying pH conditions?

- Analysis : Stability is pH-dependent due to the Fmoc group’s susceptibility to bases. Perform accelerated stability studies (40°C/75% RH) at pH 2–9. Use Arrhenius modeling to extrapolate degradation rates. For long-term storage, pH 4–5 (acetate buffer) maximizes shelf life .

Safety and Handling

Q. What PPE and engineering controls are essential for safe handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。